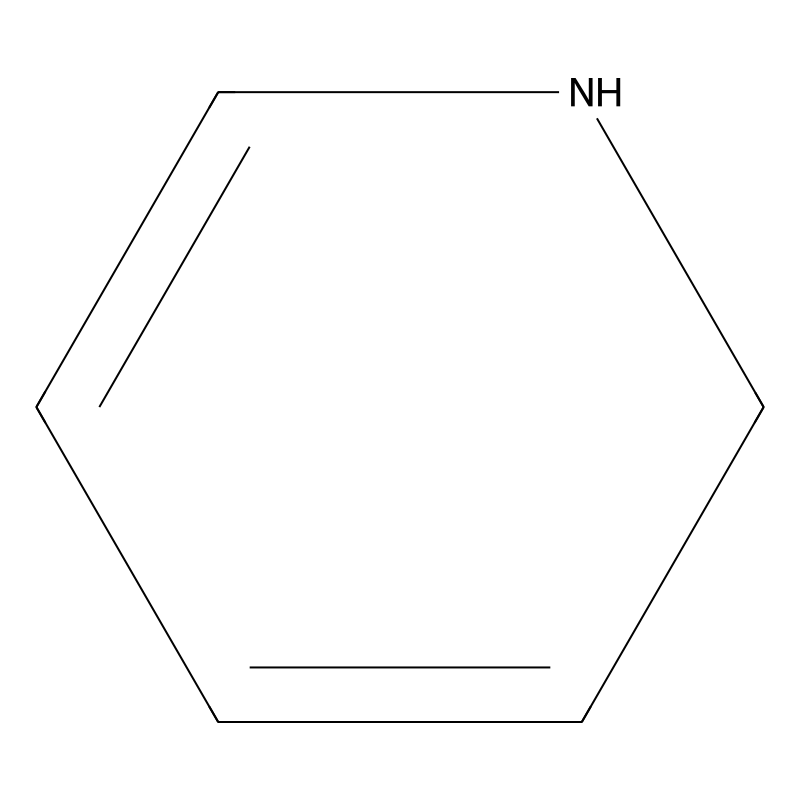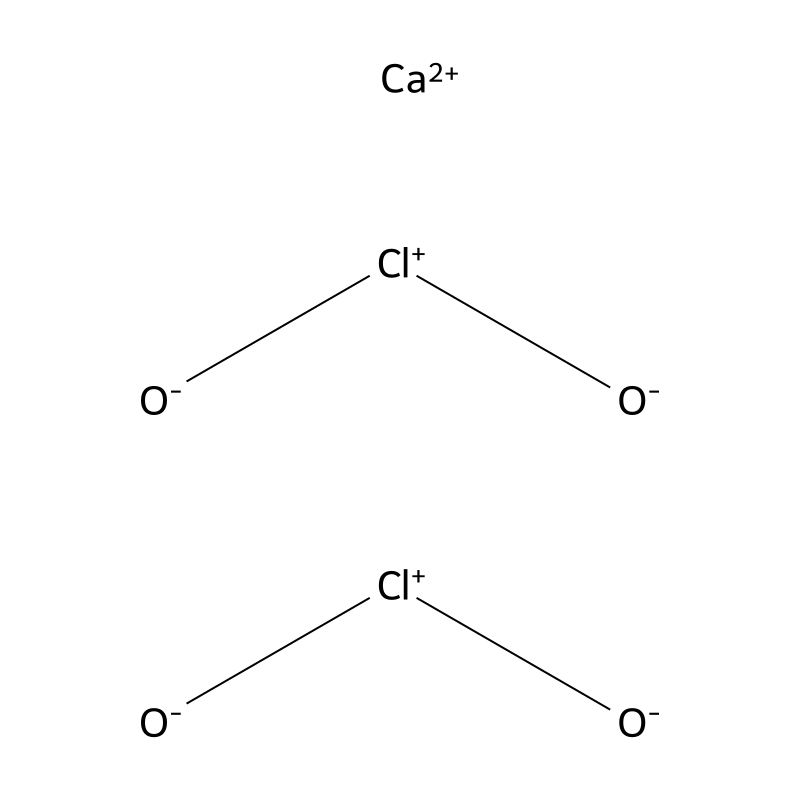Sodium hexachloroiridate(IV) hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrochemical Synthesis of Polyaniline
Scientific Field: Electrochemistry
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used as a catalyst in the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes.
Methods of Application: The exact methods of application can vary, but generally involve the use of an electrochemical cell, with Sodium hexachloroiridate(IV) hexahydrate serving as the catalyst.
Results or Outcomes: The result of this process is the formation of a polyaniline coating on the electrode surface.
Formation of Iridium-Substituted Polyoxometallates
Scientific Field: Inorganic Chemistry
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is utilized in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates by refilling the vacant site of the lacunary precursors.
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate with the lacunary precursors in a suitable solvent.
Results or Outcomes: The result of this process is the formation of iridium-substituted polyoxometallates.
Preparation of Promoted Hydrogenation Catalyst
Scientific Field: Catalysis
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate can be used as a precursor to prepare promoted hydrogenation catalyst for Fischer–Tropsch synthesis (FTS).
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate with other components under controlled conditions to form the catalyst.
Results or Outcomes: The result of this process is the formation of a promoted hydrogenation catalyst that can be used in Fischer–Tropsch synthesis, a key process in the production of synthetic fuels.
Fabrication of Dimensionally Stable Electrodes
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used to fabricate dimensionally stable electrodes for oxygen evolution reactions.
Methods of Application: The exact methods can vary, but generally involve the use of Sodium hexachloroiridate(IV) hexahydrate in the electrode fabrication process.
Results or Outcomes: The result of this process is the creation of dimensionally stable electrodes that can be used in oxygen evolution reactions, a key process in electrolysis and energy storage technologies.
Preparation of High-Purity Salts
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used in the preparation of high-purity salts.
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate with other components under controlled conditions to form the high-purity salts.
Results or Outcomes: The result of this process is the formation of high-purity salts that can be used in various areas of research, including materials science and chemical manufacturing.
Production of Nanopowder Forms
Scientific Field: Nanotechnology
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used in the production of nanopowder forms.
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate under controlled conditions to form nanopowders.
Results or Outcomes: The result of this process is the creation of nanopowders that can be used in various areas of research, including materials science and nanotechnology.
Sodium hexachloroiridate(IV) hexahydrate is a coordination compound with the chemical formula . It contains iridium in a +4 oxidation state, coordinated to six chloride ions and associated with six water molecules. This compound typically appears as a red to black crystalline solid and is soluble in water, making it useful in various chemical applications. Its molecular weight is approximately 559.01 g/mol, and it is classified under the CAS number 19567-78-3 .
Additionally, it can react with various ligands to form different coordination complexes, which are of interest in catalysis and materials science .
Sodium hexachloroiridate(IV) hexahydrate can be synthesized through several methods:
- Chlorination of Iridium: Iridium metal is treated with chlorine gas in the presence of sodium chloride, leading to the formation of sodium hexachloroiridate.
- Reaction with Sodium Hydroxide: Iridium salts can react with sodium hydroxide and chlorine gas under controlled conditions to yield this compound.
- Hydration Process: The anhydrous form can be hydrated by adding water under specific conditions to obtain the hexahydrate form .
Sodium hexachloroiridate(IV) hexahydrate has several applications:
- Catalysis: It serves as a catalyst in various organic reactions, particularly in the synthesis of fine chemicals.
- Pharmaceutical Intermediates: The compound is utilized in the production of pharmaceutical intermediates due to its reactivity and ability to form stable complexes .
- Research: It is employed in research settings for studying iridium chemistry and coordination compounds.
Interaction studies involving sodium hexachloroiridate(IV) hexahydrate focus on its reactivity with biological molecules and other ligands. These studies aim to elucidate its potential as a therapeutic agent and its environmental impact. Preliminary findings suggest that its interactions may lead to significant biological effects, although more detailed studies are required to fully understand these interactions .
Sodium hexachloroiridate(IV) hexahydrate shares similarities with other iridium-based compounds but stands out due to its unique coordination environment and oxidation state. Below are some comparable compounds:
| Compound Name | Formula | Oxidation State | Key Features |
|---|---|---|---|
| Sodium hexachloroiridate(III) | NaIrCl | +3 | Lower oxidation state; different reactivity profile |
| Potassium hexachloroplatinate(II) | KPtCl | +2 | Similar chlorination but involves platinum |
| Iridium(IV) oxide | IrO | +4 | Oxide form; used in electronics and catalysis |
| Iridium(III) chloride | IrCl | +3 | Used in organic synthesis; different coordination |
The uniqueness of sodium hexachloroiridate(IV) hexahydrate lies in its specific hydration state and the presence of sodium ions, which influence its solubility and reactivity compared to these similar compounds .
GHS Hazard Statements
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








